![molecular formula C6H3Cl2N3O2S B13066350 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride is a chemical compound known for its unique structure and reactivity It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Preparation Methods
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride typically involves multiple steps. One common method starts with the preparation of pyrrolo[2,1-f][1,2,4]triazine, which is then chlorinated to introduce the chlorine atom at the 4-position. The sulfonyl chloride group is subsequently introduced through a sulfonation reaction. The reaction conditions often require the use of specific reagents such as diisopropylethylamine and solvents like toluene under an inert atmosphere .
Chemical Reactions Analysis
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide derivatives.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This reactivity is exploited in various biochemical assays and research applications.
Comparison with Similar Compounds
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonylchloride can be compared with other similar compounds such as:
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile: This compound has a similar core structure but with a nitrile group instead of a sulfonyl chloride group.
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: This compound has two chlorine atoms and lacks the sulfonyl chloride group.
Properties
Molecular Formula |
C6H3Cl2N3O2S |
|---|---|
Molecular Weight |
252.08 g/mol |
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2N3O2S/c7-6-4-1-2-5(14(8,12)13)11(4)10-3-9-6/h1-3H |
InChI Key |
YGJWIFMLGOVCHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


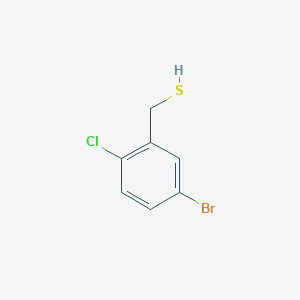
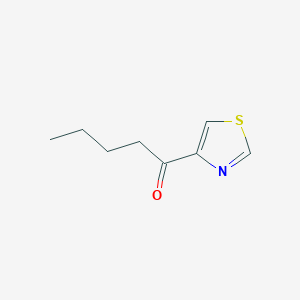

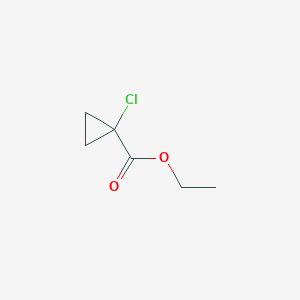
![tert-Butyl4-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13066317.png)

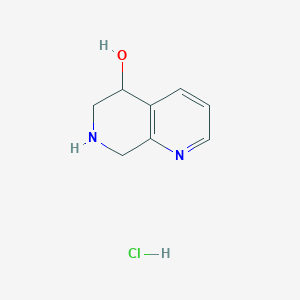
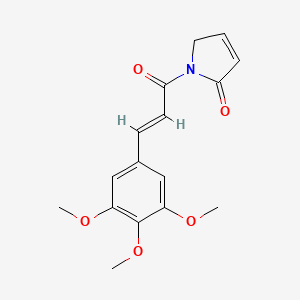
![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)



![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)

